
Cholesterol b-D-glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cholesterol beta-D-glucoside typically involves the glycosylation of cholesterol with a glucose derivative. One efficient method starts with the protection of the hydroxy groups of sucrose using benzyl ethers. After acidic hydrolysis, the pyranosyl moiety is transformed into its trichloroacetimidate derivative. The glycosidic bond formation with cholesterol is then performed, followed by catalytic transfer hydrogenation to remove the protecting groups .
Industrial Production Methods: Industrial production methods for cholesterol beta-D-glucoside are not extensively documented. the synthesis protocols used in research can be scaled up for industrial applications, focusing on optimizing reaction conditions and yields .
Analyse Chemischer Reaktionen
Types of Reactions: Cholesterol beta-D-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxysterols, which are oxygenated derivatives of cholesterol.
Reduction: Reduction reactions can modify the glucose moiety or the cholesterol backbone.
Substitution: Substitution reactions can occur at the hydroxy groups of the glucose moiety or the cholesterol molecule.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygenases from the cytochrome P450 family.
Reduction: Catalytic hydrogenation is often used for reduction reactions.
Substitution: Various protecting groups and catalysts are used to facilitate substitution reactions.
Major Products:
Oxidation: Oxysterols and other oxygenated derivatives.
Reduction: Reduced forms of cholesterol beta-D-glucoside.
Substitution: Substituted derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Cholesterol beta-D-glucoside has diverse applications in scientific research:
Wirkmechanismus
Cholesterol beta-D-glucoside exerts its effects through several mechanisms:
Vergleich Mit ähnlichen Verbindungen
Beta-Sitosterol Beta-D-Glucoside: Another sterol glucoside with similar structural features but different biological activities.
Stigmasterol Beta-D-Glucoside: Similar in structure but varies in its effects on cellular functions.
Uniqueness: Cholesterol beta-D-glucoside is unique due to its specific interactions with cellular membranes and its role in modulating oxidative stress responses. Its potential therapeutic applications, particularly in neurodegenerative diseases, set it apart from other sterol glucosides .
Eigenschaften
Molekularformel |
C33H54O7 |
|---|---|
Molekulargewicht |
562.8 g/mol |
IUPAC-Name |
6-[[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C33H54O7/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(13-15-32(20,4)25(22)14-16-33(23,24)5)39-31-28(36)26(34)27(35)29(40-31)30(37)38/h9,18-19,21-29,31,34-36H,6-8,10-17H2,1-5H3,(H,37,38)/t19?,21?,22?,23?,24?,25?,26?,27?,28?,29?,31?,32-,33+/m0/s1 |
InChI-Schlüssel |
IJLBJBCDNYOWPJ-FPMXPGQZSA-N |
Isomerische SMILES |
CC(C)CCCC(C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


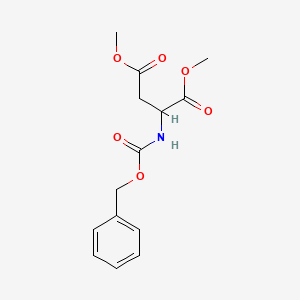
![2-amino-N-[(3-fluorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14789315.png)
![7-[[2-Ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;acetate;hydrate](/img/structure/B14789318.png)
![2,8-Diazaspiro[4.5]decane-1,3-dione,2-[(4-methoxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B14789337.png)
![3,5-Diiodo-O-[3-iodo-4-(sulfooxy)phenyl]tyrosine](/img/structure/B14789343.png)
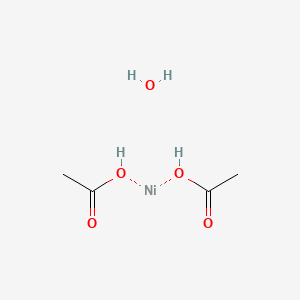
![[1-(4-Fluoro-1-piperidyl)cyclohexyl]methanamine](/img/structure/B14789351.png)
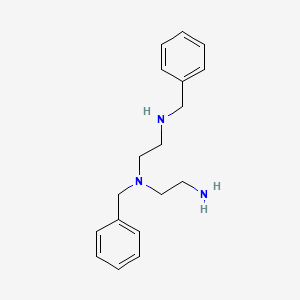
![2-amino-N-ethyl-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]butanamide](/img/structure/B14789368.png)

![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-cyclopropylpropanamide](/img/structure/B14789391.png)
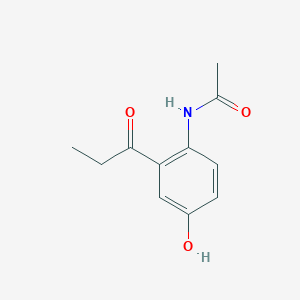
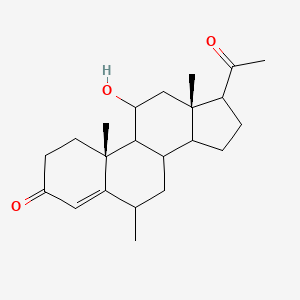
![4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]pyridine](/img/structure/B14789405.png)
